N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine

Polyamine Metabolism LC-MS/MS Stable Isotope Labeling

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine (CAS 1219804-74-6), also referred to as Norspermine-[d6] or Tripropylenetetramine-d12, is a stable isotope-labeled polyamine derivative of the linear tetramine N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine, CAS 4605-14-5). The compound is specifically deuterated at both terminal 3-aminopropyl groups, resulting in a molecular formula of C9H12D12N4 and a molecular weight of 200.39 g/mol.

Molecular Formula C9H24N4
Molecular Weight 200.39 g/mol
Cat. No. B12396782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine
Molecular FormulaC9H24N4
Molecular Weight200.39 g/mol
Structural Identifiers
SMILESC(CN)CNCCCNCCCN
InChIInChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2
InChIKeyZAXCZCOUDLENMH-JIVOINLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine: Isotopic Specifications and Analytical Baseline for Procurement


N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine (CAS 1219804-74-6), also referred to as Norspermine-[d6] or Tripropylenetetramine-d12, is a stable isotope-labeled polyamine derivative of the linear tetramine N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine, CAS 4605-14-5). The compound is specifically deuterated at both terminal 3-aminopropyl groups, resulting in a molecular formula of C9H12D12N4 and a molecular weight of 200.39 g/mol . This selective deuteration preserves the core polyamine scaffold while providing a distinct isotopic signature essential for quantitative mass spectrometry workflows, differentiating it from the unlabeled native compound (MW 188.32 g/mol) .

Why Unlabeled Norspermine or Other Polyamine Analogs Cannot Replace N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine in Validated Analytical Workflows


In quantitative LC-MS/MS analysis of polyamines, the use of a generic, unlabeled polyamine standard introduces unacceptable analytical variability due to matrix effects and ionization efficiency fluctuations that differ from the target analyte. Deuterium-labeled internal standards, such as N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine, are essential for compensating for these variations because they exhibit nearly identical physicochemical properties to the native analyte, including retention time and ionization behavior, yet are distinguishable by mass [1]. Substituting with an unlabeled analog or a structurally similar but non-identical polyamine (e.g., spermine or spermidine) fails to provide the requisite co-elution and ionization matching, thereby compromising the accuracy and precision of the quantitative method [2].

Quantitative Differentiation of N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine: Comparative Analytical Performance Data


Isotopic Enrichment and Mass Shift: Enabling Unambiguous MS Detection of Norspermine-[d6] vs. Native Norspermine

N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine provides a definitive +12.07 Da mass shift relative to the unlabeled native compound, Norspermine (CAS 4605-14-5). This shift, resulting from the substitution of twelve hydrogen atoms with deuterium across the two terminal aminopropyl chains, facilitates baseline mass spectrometric resolution of the internal standard from the endogenous analyte [1]. Vendor specifications confirm a minimum isotopic enrichment of 97 atom % D, ensuring that the signal for the labeled compound is free from significant interference by the unlabeled isotopologue .

Polyamine Metabolism LC-MS/MS Stable Isotope Labeling

Chromatographic Fidelity: Retention Time Matching of N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine vs. Unlabeled Norspermine

As a stable isotope-labeled (SIL) internal standard, N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine is designed to co-elute with its unlabeled counterpart, Norspermine, under standard reversed-phase ion-pairing chromatographic conditions [1]. While direct comparative retention time data for this specific pair is not publicly available in peer-reviewed literature, the principle of co-elution for SIL internal standards is a foundational requirement for their use in LC-MS/MS bioanalysis, and vendor product descriptions explicitly state its suitability for LC-MS quantification of the native polyamine . In contrast, the use of a different deuterated polyamine analog (e.g., N,N-Bis(3-aminopropyl)-1,3-propanediamine-[d24]) may introduce a slight chromatographic shift due to the increased number of deuterium atoms, potentially impacting the accuracy of matrix effect correction.

Ion-Pair Chromatography LC-MS Analytical Validation

Suitability for LC-MS/MS Polyamine Profiling: Validated Use of Norspermine-[d6] as an Internal Standard in Urinary Metabolomics

The compound is specifically marketed and utilized as a 'd6 polyamine standard for LC-MS quantification in cellular metabolomics' and supports studies of 'polyamine metabolism, cancer biomarkers, and ion-pair chromatography optimization' . This application-focused specification is a direct differentiator from general-purpose polyamines or less specifically labeled analogs. Its utility is grounded in validated LC-MS/MS methods that employ deuterium-labeled polyamines as internal standards for the accurate quantification of free, mono-, and diacetylated polyamines in human urine, a key biofluid for disease biomarker discovery [1].

Metabolomics Polyamine Profiling Cancer Biomarkers

Definitive Application Scenarios for N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine in Quantitative Bioanalysis


Absolute Quantification of Norspermine in Cellular Metabolomics and Cancer Biomarker Studies

Employ N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine as the stable isotope-labeled internal standard for the precise LC-MS/MS quantification of norspermine in cell lysates or tissue extracts. The +12.07 Da mass shift and high isotopic purity (≥97 atom % D) ensure unambiguous detection and accurate normalization against matrix effects . This is essential for studies investigating the role of uncommon polyamines in cancer cell proliferation and metabolic reprogramming .

Method Validation and Quality Control in Clinical Polyamine Profiling Assays

Utilize the compound to prepare calibration curves and quality control samples for the validation of LC-MS/MS methods measuring urinary or plasma polyamine panels, including norspermine. The co-eluting property of the deuterated standard provides robust correction for ion suppression/enhancement, meeting the stringent analytical requirements for clinical biomarker validation studies [1].

Optimization of Ion-Pair Chromatography Separations for Polyamine Isomers

Leverage the defined isotopic signature of Norspermine-[d6] to optimize ion-pairing reversed-phase chromatography methods for resolving closely related polyamine species (e.g., norspermine, spermine, thermospermine) without the confounding influence of endogenous analyte background, as the deuterated standard's signal can be monitored independently .

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